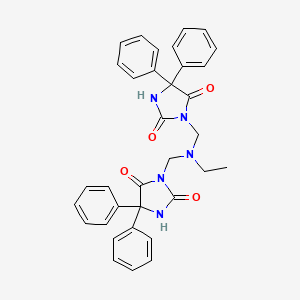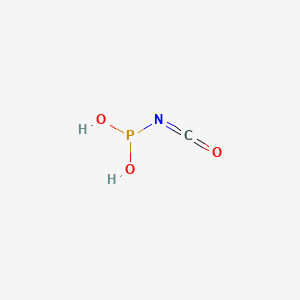
9H-Pyrido(3,4-b)indole, 1,2,3,4-tetrahydro-4,4-dimethyl-6-methylthio-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-Pyrido(3,4-b)indole, 1,2,3,4-tetrahydro-4,4-dimethyl-6-methylthio- is a complex organic compound that belongs to the class of pyridoindoles. This compound is characterized by its unique structure, which includes a pyridine ring fused to an indole ring, and additional tetrahydro and methylthio groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Pyrido(3,4-b)indole, 1,2,3,4-tetrahydro-4,4-dimethyl-6-methylthio- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the enamine bond of 1,2,3,4-tetrahydro-9H-pyrido(3,4-b)indole derivatives can be subjected to ozonolysis . The reaction conditions often involve the use of specific catalysts and solvents to facilitate the cyclization and subsequent functionalization steps.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters. The final product is then purified using techniques such as crystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
9H-Pyrido(3,4-b)indole, 1,2,3,4-tetrahydro-4,4-dimethyl-6-methylthio- undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed to modify the functional groups, typically using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like IBX, reducing agents like LiAlH4, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of indolyl-β-carboline alkaloids, while reduction and substitution reactions can yield various functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
9H-Pyrido(3,4-b)indole, 1,2,3,4-tetrahydro-4,4-dimethyl-6-methylthio- has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of neuroprotective agents and inhibitors of enzymes such as HDAC6 and CDK4.
Neurodegenerative Disease Research: The compound is employed in studies related to neurodegenerative diseases, including the development of potential therapeutic agents.
Alkaloid Synthesis: It serves as a reactant in the synthesis of various alkaloids, which are important in pharmaceutical research.
Wirkmechanismus
The mechanism of action of 9H-Pyrido(3,4-b)indole, 1,2,3,4-tetrahydro-4,4-dimethyl-6-methylthio- involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of enzymes such as monoamine oxidase (MAO) and indoleamine 2,3-dioxygenase (IDO), which are involved in neurotransmitter metabolism and immune response regulation . By inhibiting these enzymes, the compound can modulate various biological processes, potentially offering therapeutic benefits in conditions like Parkinson’s disease and cancer .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Norharmane: A β-carboline derivative with similar structural features but lacking the tetrahydro and methylthio groups.
6-Methoxy-1,2,3,4-tetrahydro-β-carboline: Another related compound with a methoxy group instead of the methylthio group.
Uniqueness
The uniqueness of 9H-Pyrido(3,4-b)indole, 1,2,3,4-tetrahydro-4,4-dimethyl-6-methylthio- lies in its specific functional groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
13608-26-9 |
|---|---|
Molekularformel |
C14H18N2S |
Molekulargewicht |
246.37 g/mol |
IUPAC-Name |
4,4-dimethyl-6-methylsulfanyl-1,2,3,9-tetrahydropyrido[3,4-b]indole |
InChI |
InChI=1S/C14H18N2S/c1-14(2)8-15-7-12-13(14)10-6-9(17-3)4-5-11(10)16-12/h4-6,15-16H,7-8H2,1-3H3 |
InChI-Schlüssel |
FVZIIOPEMFNNML-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CNCC2=C1C3=C(N2)C=CC(=C3)SC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4,5-dimethoxy-2-nitrobenzene](/img/structure/B14706386.png)

![oxalic acid;1-pyridin-2-yl-4-[3-(3,4,5-trimethoxyphenyl)propyl]piperazine](/img/structure/B14706410.png)
![4-Silaspiro[3.5]nonane](/img/structure/B14706418.png)


![4-[(2-Nitrophenyl)disulfanyl]phenol](/img/structure/B14706437.png)

![5-Methoxy[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B14706450.png)

![Pyridine, 2-[(phenylmethyl)sulfonyl]-, 1-oxide](/img/structure/B14706465.png)


